BENZYL 2-OXO-4-PHENYLBUTYRATE

Übersicht

Beschreibung

The interest in this molecule stems from its structural characteristics, which allow it to participate in various chemical reactions, leading to the formation of diverse products.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The preparation of Benzyl 2-oxo-4-phenylbutanoate can be achieved through the benzylation of 1,3-dicarbonyl compounds. An efficient method for this transformation involves the use of iron chloride hexahydrate as a catalyst under mild conditions. Another approach involves the biocatalytic asymmetric reduction of ethyl 2-oxo-4-phenylbutanoate to ®-2-hydroxy-4-phenylbutanoate with carbonyl reductases, which offers high enantioselectivity, mild reaction conditions, high catalytic efficiency, and environmental benignity .

Industrial Production Methods

Industrial production methods for Benzyl 2-oxo-4-phenylbutanoate often involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The use of biocatalytic processes is also explored for industrial applications due to their efficiency and eco-friendliness .

Analyse Chemischer Reaktionen

Types of Reactions

Benzyl 2-oxo-4-phenylbutanoate undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: It can be reduced to form alcohols or other reduced derivatives.

Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include iron chloride hexahydrate for benzylation, carbonyl reductases for biocatalytic reduction, and various oxidizing agents for oxidation reactions .

Major Products Formed

The major products formed from these reactions include ®-2-hydroxy-4-phenylbutanoate, carboxylic acids, and various substituted derivatives .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

BOPB plays a crucial role as a precursor in the synthesis of angiotensin-converting enzyme (ACE) inhibitors, which are vital for treating hypertension and heart failure. The compound has been investigated for its potential therapeutic effects, including:

- Antihypertensive Agents : BOPB is integral in synthesizing drugs like lisinopril and benazepril, which help lower blood pressure by inhibiting the ACE enzyme .

- Vascular Disorders : Beyond hypertension, derivatives of BOPB have shown promise in managing conditions such as migraine and Raynaud's disease due to their vasodilatory effects .

Biocatalysis and Enzyme Interaction

Recent studies have highlighted BOPB's role in biocatalysis, particularly in asymmetric synthesis. For instance:

- Enzymatic Reduction : Research indicates that glucose dehydrogenase (GDH) can effectively regenerate cofactors when used with BOPB as a substrate, enhancing the efficiency of synthetic pathways .

- Microbial Reduction Pathways : Studies on microbial reduction pathways involving BOPB reveal insights into enzymatic mechanisms that can be harnessed for pharmaceutical applications .

Comparative Analysis of Related Compounds

To better understand BOPB's unique features, a comparison with structurally related compounds is useful:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Ethyl 2-Oxo-4-phenylbutyrate | α-Ketoester | Precursor for antihypertensive drugs; microbial studies |

| 4-Phenylbutanoic Acid | Carboxylic Acid | Used as a chemical chaperone; stabilizes proteins |

| Benzyl Acetate | Ester | Commonly used as a flavoring agent |

| Ethyl Phenylacetate | Ester | Similar reactivity but lacks keto functionality |

Case Studies

- Synthesis of Antihypertensives : A study demonstrated the synthesis of L-alanyl-L-proline using BOPB, showcasing its utility in creating effective antihypertensive medications .

- Biocatalytic Applications : Research on the use of baker's yeast to reduce ethyl 2-oxo-4-phenylbutyrate highlighted improvements in enantiomeric excess and yield when using thermosensitive biphasic systems .

Wirkmechanismus

The mechanism of action of Benzyl 2-oxo-4-phenylbutanoate involves its interaction with specific molecular targets and pathways. For instance, as a precursor for ACE inhibitors, it plays a role in inhibiting the formation of angiotensin II, a vasoconstrictor, thereby lowering blood pressure . The compound’s structural characteristics allow it to participate in various biochemical pathways, leading to its diverse effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Some compounds similar to Benzyl 2-oxo-4-phenylbutanoate include:

- Ethyl 2-benzoyl-4-oxo-4-phenylbutanoate

- Methyl 3-bromo-4-oxo-4-phenylbutanoate

- Benzyl 2,3-dibenzyl-4-phenylbutanoate

Uniqueness

Its ability to serve as a precursor for ACE inhibitors further highlights its significance in medicinal chemistry .

Biologische Aktivität

Benzyl 2-oxo-4-phenylbutyrate (also known as Benzyl 2-oxo-4-phenylbutanoate) is a compound that has garnered attention in various fields of biological research due to its potential pharmacological properties. This article provides a comprehensive overview of the biological activities associated with this compound, including its mechanisms of action, chemical behavior, and relevant case studies.

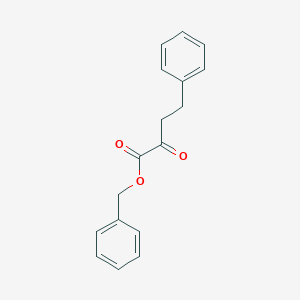

Chemical Structure and Properties

This compound is characterized by its distinct chemical structure, which includes a benzyl group attached to a 2-oxo-4-phenylbutyrate moiety. This structure is significant as it influences the compound's reactivity and interactions with biological systems.

The biological activity of this compound can be attributed to its role as a precursor for various pharmacologically active compounds, particularly angiotensin-converting enzyme (ACE) inhibitors. ACE inhibitors are crucial in managing hypertension by inhibiting the formation of angiotensin II, a potent vasoconstrictor. The compound's ability to modulate this pathway highlights its potential therapeutic applications in cardiovascular diseases.

Biological Activities

1. Antidiabetic Effects:

Recent studies have indicated that derivatives of this compound exhibit protective effects on pancreatic β-cells against endoplasmic reticulum (ER) stress, which is a significant factor in diabetes development. For instance, research identified a novel scaffold derived from this compound that demonstrated improved potency in protecting β-cells, with an EC50 value of 0.1 ± 0.01 μM .

2. Enzyme Inhibition:

The compound has been investigated for its inhibitory effects on cholinesterases (ChEs), which are enzymes involved in neurotransmitter regulation. The inhibition of these enzymes can increase acetylcholine availability, potentially benefiting conditions like Alzheimer's disease .

3. Synthesis and Applications:

this compound serves as an intermediate in synthesizing various pharmaceuticals and fine chemicals. Its reactivity allows it to undergo oxidation and reduction reactions, leading to diverse applications in medicinal chemistry .

Case Study 1: Diabetes Research

A study focused on the synthesis of new analogs based on this compound revealed compounds capable of significantly reducing ER stress-induced apoptosis in β-cells. These findings suggest that modifications to the original structure can enhance biological activity and solubility, making them promising candidates for diabetes treatment .

Case Study 2: Cholinesterase Inhibition

Research into the cholinesterase inhibitory activity of related compounds indicated that certain derivatives derived from this compound exhibited significant inhibitory effects, with IC50 values demonstrating their potential as therapeutic agents for cognitive disorders .

Comparative Analysis

| Compound | Biological Activity | IC50/EC50 Values | Therapeutic Potential |

|---|---|---|---|

| This compound | β-cell protection against ER stress | EC50 = 0.1 ± 0.01 μM | Diabetes management |

| Cholinesterase Inhibitors | Inhibition of acetylcholinesterase | IC50 varies | Alzheimer's disease |

Eigenschaften

IUPAC Name |

benzyl 2-oxo-4-phenylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16O3/c18-16(12-11-14-7-3-1-4-8-14)17(19)20-13-15-9-5-2-6-10-15/h1-10H,11-13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUVAQZVULKCPHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCC(=O)C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70593196 | |

| Record name | Benzyl 2-oxo-4-phenylbutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70593196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84688-29-9 | |

| Record name | Benzyl 2-oxo-4-phenylbutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70593196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.